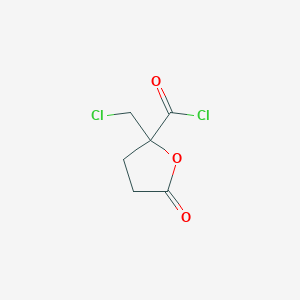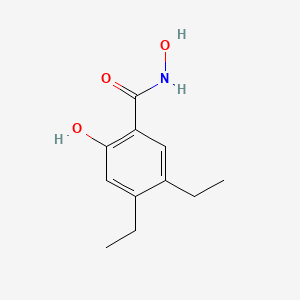
4,5-diethyl-N,2-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-diethyl-N,2-dihydroxybenzamide is an organic compound that incorporates both hydroxamate and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethyl-N,2-dihydroxybenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, often involves the use of solid acid catalysts and ultrasonic irradiation to ensure high efficiency and low reaction times . The use of recoverable catalysts and green technologies is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-diethyl-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,5-diethyl-N,2-dihydroxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: The compound’s coordination chemistry makes it a candidate for developing new therapeutic agents.
Industry: It is used in the synthesis of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4,5-diethyl-N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can influence various molecular targets and pathways, including enzyme inhibition and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid: This compound is also a hydroxamate ligand with strong metal-chelating properties.
Deferasirox: A tridentate iron chelator used in medicine for treating iron overload.
Deferiprone: Another iron chelator with applications in treating iron overload conditions.
Properties
CAS No. |
349392-86-5 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4,5-diethyl-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-9(11(14)12-15)10(13)6-8(7)4-2/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
YDLJEHIKROTUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
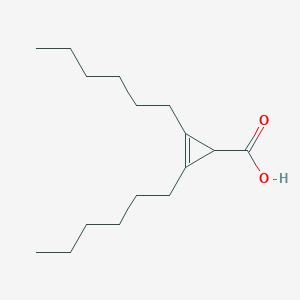
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

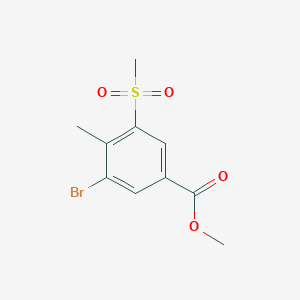
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)

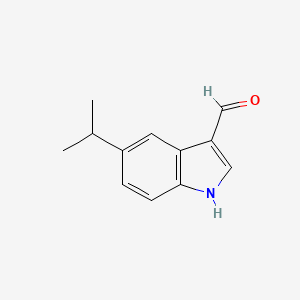
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
